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Abstract

This technical guide provides a comprehensive structural analysis of 1-
phenylcyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and
materials science. This document compiles available spectroscopic and structural data,
outlines key experimental protocols for its synthesis and characterization, and presents this
information in a clear, accessible format for researchers. The guide includes a detailed
summary of its physicochemical properties, spectroscopic signatures (NMR, IR, and MS), and
an overview of its synthesis. While experimental crystallographic data for the title compound is
not readily available in the public domain, this guide provides data from a closely related
structure to offer insights into the probable geometric parameters of the cyclobutane ring.

Physicochemical Properties

1-Phenylcyclobutanecarboxylic acid is a solid with a molecular formula of C11H1202 and a
molecular weight of 176.21 g/mol .[1] It is characterized by the presence of a phenyl group and
a carboxylic acid moiety attached to the same carbon of a cyclobutane ring.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1361853?utm_src=pdf-interest
https://www.benchchem.com/product/b1361853?utm_src=pdf-body
https://www.benchchem.com/product/b1361853?utm_src=pdf-body
https://www.benchchem.com/product/b1361853?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylcyclobutanecarboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C11H1202 PubChem[1]
Molecular Weight 176.21 g/mol PubChem[1]

1-phenylcyclobutane-1-
IUPAC Name ] ] PubChem[1]
carboxylic acid

CAS Number 37828-19-6 PubChem[1]

Monoisotopic Mass 176.083729621 Da PubChem[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of 1-
phenylcyclobutanecarboxylic acid. The following sections detail the expected and reported
spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed peak list for 1-phenylcyclobutanecarboxylic acid is
scarce, the expected chemical shifts can be predicted based on the functional groups present.

1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the
phenyl group, the methylene protons of the cyclobutane ring, and the acidic proton of the
carboxylic acid.

Expected Chemical Shift

Protons Multiplicity
(ppm)

Carboxylic Acid (-COOH) 10.0-13.0 Singlet (broad)

Phenyl (CeHs) 72-75 Multiplet

Cyclobutane (-CHz-) 1.8-2.8 Multiplets

13C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic
carbons, the quaternary carbon, and the methylene carbons of the cyclobutane ring.
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Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH) 170 - 185

Phenyl (CeHs) 125 - 145

Quaternary Carbon (C-Ph, -COOH) 45 - 55

Cyclobutane (-CHz-) 15-35

Infrared (IR) Spectroscopy

The IR spectrum of 1-phenylcyclobutanecarboxylic acid is characterized by the vibrational

frequencies of its functional groups.

Functional Group Characteristic Absorption (cm~?)
O-H stretch (Carboxylic acid) 2500-3300 (broad)

C-H stretch (Aromatic) 3000-3100

C-H stretch (Aliphatic) 2850-3000

C=0 stretch (Carboxylic acid) 1680-1720

C=C stretch (Aromatic) 1450-1600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. An LC-MS analysis has reported the protonated molecule.[2]

lon mlz

[M+H]* 177.4

Crystallographic Data

As of the compilation of this guide, the crystal structure of 1-phenylcyclobutanecarboxylic
acid has not been deposited in publicly accessible crystallographic databases. However,
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analysis of a related substituted cyclobutane derivative from the literature can provide an
approximation of the bond lengths and angles within the cyclobutane ring. It is important to
note that these values are for a different molecule and should be treated as estimations.

Parameter Estimated Value
C-C bond length (cyclobutane) 1.53-1.56 A
C-C-C bond angle (cyclobutane) ~88° - 90°

Experimental Protocols
Synthesis of 1-Phenylcyclobutanecarboxylic Acid[2]

This protocol describes the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile to yield the target
carboxylic acid.

Materials:

1-Phenyl-1-cyclobutanecarbonitrile

e Potassium hydroxide (85%)

o Ethylene glycol

e Water

o Ether

e Concentrated hydrochloric acid

e Chloroform

Anhydrous magnesium sulfate

Procedure:

e Dissolve 1-phenyl-1-cyclobutanecarbonitrile (1.0 eq) and potassium hydroxide (3.0 eq) in
ethylene glycol.
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e Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere.

e Monitor the reaction completion using LC-MS.

e Cool the reaction mixture and dilute with water.

o Extract the aqueous mixture with ether (3x).

 Acidify the aqueous layer to a pH < 2 with concentrated hydrochloric acid.

o Extract the acidified aqueous layer with chloroform (2x).

o Combine the chloroform layers, wash with water and then with saturated saline.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain 1-phenylcyclobutanecarboxylic acid.

Synthesis Workflow

1-Phenyl-1-cy,

Pt
KOH, Ethylene Glycol

Heat to 185-190°C, 6h, N2 Aqueous Workup Acidification (HCI) Chloroform Extraction Drying & Concentration
(Water, Ether Extraction)

1-Phenyleyclobutanecarboxylic Acid

Click to download full resolution via product page

Caption: Synthesis workflow for 1-phenylcyclobutanecarboxylic acid.

Molecular Structure and Connectivity

The following diagram illustrates the molecular structure of 1-phenylcyclobutanecarboxylic

acid, highlighting its key functional components.

Caption: Connectivity of 1-phenylcyclobutanecarboxylic acid.

Conclusion
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This technical guide provides a foundational structural analysis of 1-
phenylcyclobutanecarboxylic acid based on currently available data. While comprehensive
experimental data, particularly crystallographic information, would further enhance our
understanding, the compiled spectroscopic and synthetic information serves as a valuable
resource for researchers. The provided protocols and data tables are intended to facilitate
further investigation and application of this compound in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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